molecular formula C7H9NO B8746165 2-Cyclopropyl-3-oxobutyronitrile

2-Cyclopropyl-3-oxobutyronitrile

Cat. No. B8746165
M. Wt: 123.15 g/mol
InChI Key: ZBSUCBUQBVQTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

Into a 100-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of argon, was placed a solution of 2-cyclopropylacetonitrile (3.70 mL, 40.1 mmol) in THF (20 mL). The solution was cooled to −78° C., then LDA (2 M in THF, 30 mL, 60 mmol) was added drop-wise and the mixture was stirred for 1 h at −78° C. A solution of acetic anhydride (4.54 mL, 48.0 mmol) in tetrahydrofuran (10 mL) was added drop-wise at −78° C. The mixture was stirred for 1 h at 15° C., then carefully quenched with citric acid (10% aq, 200 mL). The mixture was extracted with diethyl ether (2×70 mL) and the combined organic extracts were washed with brine (50 mL), dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the title compound, which was used in the next step without purification.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4.54 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5]#[N:6])[CH2:3][CH2:2]1.[Li+].CC([N-]C(C)C)C.[C:15](OC(=O)C)(=[O:17])[CH3:16]>C1COCC1>[CH:1]1([CH:4]([C:15](=[O:17])[CH3:16])[C:5]#[N:6])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
C1(CC1)CC#N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
4.54 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL three neck round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of argon
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at 15° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with citric acid (10% aq, 200 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×70 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(C#N)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.